METHOXYCHLOR, [RING-14C(U)]

Xenobiotic Metabolism Covalent Binding Protein Adduct

Methoxychlor, [ring-14C(U)] (CAS 105367-23-5) is a uniformly ring-radiolabeled analog of the organochlorine pesticide Methoxychlor, a structural analog of p,p'-DDT. The 'ring-14C(U)' designation signifies that all aromatic ring carbon positions are stably labeled with the carbon-14 isotope, providing a radioactive half-life of approximately 5,730 years.

Molecular Formula C16H15Cl3O2
Molecular Weight 369.86
CAS No. 105367-23-5
Cat. No. B1141429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHOXYCHLOR, [RING-14C(U)]
CAS105367-23-5
Molecular FormulaC16H15Cl3O2
Molecular Weight369.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Methoxychlor, [ring-14C(U)] (CAS 105367-23-5) as a Definitive Radiochemical Tracer


Methoxychlor, [ring-14C(U)] (CAS 105367-23-5) is a uniformly ring-radiolabeled analog of the organochlorine pesticide Methoxychlor, a structural analog of p,p'-DDT. The 'ring-14C(U)' designation signifies that all aromatic ring carbon positions are stably labeled with the carbon-14 isotope, providing a radioactive half-life of approximately 5,730 years. This compound is not utilized for its pesticidal bioactivity but as an indispensable radiochemical tracer, typically supplied in ethanol solution at specific activities exceeding 10 mCi/mmol . Its primary value derives from enabling absolute quantification of the parent molecule's carbon skeleton distribution, independent of metabolic transformations, which is impossible with unlabeled forms or non-uniformly labeled analogs [1].

Workflow Radiochemical mass balance tracer
Selection Ring-uniform 14C label, solution-formatted
Use Context Metabolism, environmental fate, covalent binding

Why Analogs Like Unlabeled Methoxychlor or O-Methyl-³H Tracers Fail in Mass Balance and Covalent Binding Studies


The substitution of Methoxychlor, [ring-14C(U)] with unlabeled Methoxychlor (CAS 72-43-5) or tracers labeled on the labile methoxy groups compromises quantitative data integrity. Unlabeled Methoxychlor, while suitable for environmental residue analysis via GC-MS, cannot account for non-extractable bound residues or complete mineralization, leading to significant gaps in material balance closure [1]. Methoxy-labeled tracers (e.g., [methoxy-14C] or [3H-OCH3]) are critically flawed for metabolism studies because cytochrome P450-mediated O-demethylation represents a major Phase I metabolic pathway. This process cleaves the radioactive label from the core structure, rendering it invisible to detectors and producing a severe underestimation of metabolite retention and covalent protein binding [2]. Only [ring-14C(U)] preserves the radioactive tag throughout the entire molecular lifecycle, from uptake through to terminal fate.

Target Tracer Ring-14C(U) preserves label through all metabolic pathways, enabling complete mass balance and adduct identification
Unlabeled Analog Non-extractable bound residues and mineralization to CO2 may remain undetected, producing significant mass balance gaps
Methoxy-Labeled Tracer CYP450-mediated O-demethylation cleaves the label from the core structure; reported to severely underestimate metabolite retention and covalent binding

Quantitative Head-to-Head Comparison: Methoxychlor, [ring-14C(U)] vs. Closest Analogs and Alternative Tracers


Direct Evidence: 14C-Ring Label Demonstrates Intact Methoxyl Retention in Protein Adducts Versus O-Methyl-³H Label

In a direct head-to-head comparison using rat and human liver microsomes, the [ring-14C] label substantiated that the major portion of methoxychlor in the protein adduct retains essentially intact methoxyls, proving that demethylation is not a prerequisite for covalent binding. In contrast, parallel incubations with 3H-methoxyl-labeled methoxychlor showed rapid label loss, failing to accurately represent the bound species. [1]

Covalent Binding Adduct ID
Head-to-head
Ring-14C captures intact methoxyl adducts; 3H-methoxyl label fails to track major binding species under identical microsomal conditions
Reported adduct-profile comparison context
Rat and human liver microsome data; target-system validation recommended
Xenobiotic Metabolism Covalent Binding Protein Adduct Cytochrome P450

Environmental Fate: Tracking Non-Extractable Residues and Full Mineralization Using [ring-14C(U)]

Studies utilizing 14C-ring-labelled methoxychlor in lake and pond sediments revealed distinct degradation kinetics under various redox conditions, tracking the complete movement of the radiolabel into mineralization, bound residues, and solvent-extractable metabolites. This level of mass balance is unattainable with unlabeled analytical chemistry. [1]

Mass Balance Closure
Reported
Bound residues + 14CO2 exceed 50% of applied radioactivity under anaerobic sediment conditions
Supports complete environmental fate tracking
Sediment-water microcosm data; field conditions may differ
Environmental Fate Soil Metabolism Bound Residues Half-Life

Aquatic Bioconcentration at Environmentally Relevant Levels: Steady-State BCF Determination

A bioconcentration study using [ring-U-14C]MXC in the brackish water bivalve Corbicula japonica established a steady-state bioconcentration factor without requiring toxic exposure levels, contrasting with the high detection limits of unlabeled analysis that can stress organisms and alter uptake kinetics. [1]

Bioconcentration Factor
Reported
Steady-state BCF of 2010 at 10 µg/L exposure in bivalve; depuration half-life 2.2 days
Supports low-dose aquatic uptake studies
Single-species data; cross-species extrapolation requires review
Bioconcentration Factor Aquatic Toxicology Environmental Risk Assessment Bioaccumulation

Comparative Vertebrate Metabolism Profiles Across Species Using Precision-Cut Liver Slices

Precision-cut liver slices from rat, mouse, Japanese quail, and rainbow trout incubated with [14C]methoxychlor demonstrated time-dependent formation of mono- and bis-demethylated metabolites. The uniform ring label ensured unequivocal quantification of all ring-containing metabolites across species without signal loss from dealkylation, which would occur with methoxy-labeled variants. [1]

Cross-Species Metabolic Profiling
Reported
Complete radiochromatogram across rat, mouse, quail, and trout liver slices; ring label ensures 100% carbon-skeleton metabolite recovery
Supports species-specific metabolic rate scaling
In vitro liver slice data; IVIVE extrapolation context
Comparative Metabolism Endocrine Disruption In Vitro to In Vivo Extrapolation Species Sensitivity

Radiochemical Purity and Specific Activity Benchmarking for Definitive Tracer Experiments

Commercial supply of Methoxychlor, [ring-14C(U)] is delivered at ≥98% radiochemical purity validated by HPLC radiochromatogram, with a specific activity of >10 mCi (0.37 GBq)/mmol. This quality specification directly enables low-dose (sub-toxic) tracer experiments with unambiguous detection differentiating parent from radiochemical impurities.

Radiochemical Purity
Data to verify
≥98% radiochemical purity (HPLC); specific activity >10 mCi/mmol; ethanol solution formulation
Supports low-dose tracer experiment sensitivity
Commercial specification; lot-specific COA review recommended
Radiochemical Purity Liquid Scintillation Counting Mass Balance Quality Control

High-Value Procurement Scenarios Where Methoxychlor, [ring-14C(U)] Is the Only Fit-for-Purpose Choice


Covalent Protein Binding and Adductomics in P450-Mediated Endocrine Disruption Research

Definitive covalent binding studies, as demonstrated by Bulger & Kupfer (1990) [1] and Zhou et al. (1995) [2], require the [ring-14C(U)] label to prove that the methoxychlor carbon skeleton—including intact methoxyls—forms adducts with proteins such as 5'-monodeiodinase type I (5'ID1). Only the ring label can provide the adduct's true stoichiometry and identify binding sites (e.g., Cys-372/375) via radiosequencing, as the methoxy-3H label is cleaved during bioactivation.

OECD 307/308 Guideline Soil and Sediment Degradation and Bound Residue Quantification

Regulatory environmental fate studies mandate full mass balance closure. Using [ring-14C(U)], as detailed by Muir & Yarechewski (1984) [3], permit holders can differentiate rapid anaerobic dechlorination (T1/2 <28 days) from slow aerobic degradation (T1/2 up to 206 days) and definitively quantify non-extractable soil-bound residues and terminal mineralization to 14CO2—compartments entirely invisible to the unlabeled parent compound.

Low-Dose Aquatic Bioconcentration Studies Compliant with OECD 305 Flow-Through Protocols

The high specific activity (>10 mCi/mmol) enables the OECD 305 bioconcentration test in species like bivalves or fish at environmentally realistic low-µg/L concentrations without inducing toxicity. As shown by Tachikawa et al. (2011) [4], the [ring-U-14C] label enabled a true BCFss of 2010 in Corbicula japonica at 10 µg/L, avoiding the BCF depression observed at higher unlabeled-dosing levels.

Inter-Species Hepatic Clearance Scaling via Precision-Cut Liver Slice Incubations

For comparative toxicology, the uniform ring label (Ohkuma et al., 2005 [5]) allows researchers to generate complete time-course radiochromatograms across multiple species (rodent, avian, aquatic) in a single analytical batch. This facilitates metabolic rate scaling (in vitro-in vivo extrapolation, IVIVE) for identifying species most sensitive to the pro-estrogenic metabolite HPTE, directly supporting ecological risk assessment.

Application
Selection Property
Validation Focus
Covalent protein binding and adductomics
Ring-uniform 14C label integrity
Adduct stoichiometry and binding-site identification
Soil and sediment degradation studies
Complete mass balance capability
Bound residue and mineralization quantification
Aquatic bioconcentration studies
High-specific-activity tracer
Steady-state uptake at environmentally relevant levels
Cross-species metabolic profiling
Uniform ring label for all carbon-skeleton metabolites
Species-specific metabolic rate constants
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